N-(2-ethyl-6-methylphenyl)pentanamide
Description
Historical Context and Evolution of Amide Chemistry
The study of amides is a cornerstone of organic chemistry. Amides are compounds characterized by a carbonyl group (C=O) linked to a nitrogen atom. newworldencyclopedia.org This linkage, known as an amide or peptide bond, is notably stable and is fundamental to the structure of proteins. newworldencyclopedia.orgwikipedia.org Historically, the primary method for synthesizing amides has been the reaction between a carboxylic acid and an amine, a process that forms the basis of peptide synthesis and the production of polymers like nylon. newworldencyclopedia.orgchemistrytalk.org
Over the years, the field has evolved significantly. Early methods often required high temperatures. researchgate.net The drive for milder conditions and greater efficiency led to the development of various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxy-7-azabenzotriazole (HOAt), which facilitate amide bond formation under more controlled conditions. chemistrytalk.orgnih.gov More recent advancements include transition-metal-catalyzed cross-coupling reactions and innovative strategies like Umpolung Amide Synthesis (UmAS), which address challenges such as the synthesis of sterically hindered or epimerization-prone amides. nih.govmdpi.comrsc.org This evolution reflects a continuous effort to expand the synthetic toolkit available to chemists for creating complex amide-containing molecules.
Structural Classification and Significance of N-Substituted Aromatic Amides
Amides are classified based on the number of non-hydrogen substituents on the nitrogen atom. wikipedia.orgchemistrytalk.org
Primary amides have two hydrogen atoms on the nitrogen (R-CONH₂).
Secondary amides have one organic substituent on the nitrogen (R-CONHR').
Tertiary amides have two organic substituents on the nitrogen (R-CONR'R'').
N-substituted aromatic amides, also known as N-aryl amides, are secondary amides where the nitrogen atom is directly attached to an aromatic ring. fiveable.methermofisher.com This structural feature imparts specific properties to the molecule. The presence of the aryl group can influence the amide's electronic properties, conformation, and reactivity. fiveable.me
The significance of N-aryl amides is vast, as this motif is a ubiquitous component in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. mdpi.comfiveable.me They are also foundational units in advanced materials such as Kevlar and other aramids, where the amide linkages contribute to exceptional structural rigidity and thermal stability. wikipedia.orgchemistrytalk.org The ability to modify the N-aryl substituent allows for the fine-tuning of a molecule's properties for specific applications. fiveable.me
Rationale for Investigating N-(2-ethyl-6-methylphenyl)pentanamide as a Representative Structure
The selection of this compound as a subject for detailed study is based on the structural characteristics of its constituent parts. The core structure is an N-aryl amide, a class known for its prevalence in bioactive molecules. mdpi.com Specifically, the N-(2-ethyl-6-methylphenyl) group is found in several commercially important compounds. For instance, the closely related chloroacetamide derivative, Acetochlor, is a widely used herbicide. nih.gov
The pentanamide (B147674) portion, derived from pentanoic acid (also known as valeric acid), provides a flexible alkyl chain. The combination of the sterically hindered N-(2-ethyl-6-methylphenyl) group and the pentanamide chain makes this molecule an interesting target for synthetic and structural analysis. Investigating such a compound allows researchers to explore how these specific substitutions influence the chemical and physical properties of the N-aryl amide framework. This knowledge can be extrapolated to the design of new molecules with desired characteristics, for example, in the development of new agrochemicals or pharmaceuticals. mdpi.com
Overview of Research Scope and Methodological Approaches
The investigation of this compound and related N-aryl amides typically encompasses several key areas:
Synthesis: The primary research goal is often the development of efficient and selective synthetic routes. Common methods include the acylation of 2-ethyl-6-methylaniline (B166961) with a pentanoic acid derivative, such as pentanoyl chloride or pentanoic anhydride. chemistrytalk.orgacs.org Modern approaches might involve direct coupling reactions assisted by specific reagents or catalysts to improve yield and purity. researchgate.netnih.gov
Characterization: Once synthesized, the compound's identity and structure must be unequivocally confirmed. Standard analytical techniques for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework. acs.org
Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of functional groups, particularly the amide C=O and N-H bonds. acs.org
Mass Spectrometry (MS): MS determines the molecular weight and can provide information about the compound's fragmentation pattern. researchgate.net
X-ray Crystallography: For crystalline solids, this method provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.govacs.org
Property Evaluation: Research may extend to evaluating the compound's physical and chemical properties, such as melting point, solubility, and stability. In the context of its relationship to known herbicides, studies might also involve preliminary biological screening to assess its potential activity. mdpi.com
The table below summarizes the key properties of the subject compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₁NO |
| PubChem CID | 2294826 |
| Molecular Weight | 219.33 g/mol |
| Topological Polar Surface Area | 29.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Data sourced from PubChem. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)pentanamide |
InChI |
InChI=1S/C14H21NO/c1-4-6-10-13(16)15-14-11(3)8-7-9-12(14)5-2/h7-9H,4-6,10H2,1-3H3,(H,15,16) |
InChI Key |
HTGDBTMUPFYKJJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC=C1CC)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC=C1CC)C |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for N 2 Ethyl 6 Methylphenyl Pentanamide
Classical Amide Bond Formation via Acylation
Traditional methods for the synthesis of N-(2-ethyl-6-methylphenyl)pentanamide rely on the direct acylation of 2-ethyl-6-methylaniline (B166961) with a pentanoic acid derivative. These methods are well-established and widely practiced due to their reliability and the ready availability of starting materials.
Synthesis from Pentanoyl Halides and 2-Ethyl-6-methylaniline
The reaction of an amine with an acyl halide is a cornerstone of amide synthesis. In this approach, 2-ethyl-6-methylaniline is treated with a pentanoyl halide, typically pentanoyl chloride, to form the desired amide. The high reactivity of the acyl chloride makes this an efficient method, often proceeding rapidly at or below room temperature. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrogen halide byproduct, driving the reaction to completion.
This method is favored for its straightforward procedure and generally high yields. The reaction involves the nucleophilic attack of the nitrogen atom of 2-ethyl-6-methylaniline on the carbonyl carbon of the pentanoyl halide, followed by the elimination of the halide.
A typical reaction scheme is as follows:
Reactants: 2-Ethyl-6-methylaniline, Pentanoyl chloride
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base: Pyridine or Triethylamine
Product: this compound
The choice of pentanoyl halide can influence the reaction rate, with acyl fluorides being the least reactive and acyl iodides being the most reactive, though pentanoyl chloride and bromide are most commonly employed due to a balance of reactivity and stability.
Carbodiimide-Mediated Coupling Approaches
Carbodiimide-mediated coupling represents another classical and versatile method for forming the amide bond between pentanoic acid and 2-ethyl-6-methylaniline. wikipedia.org These reagents act as dehydrating agents, activating the carboxylic acid to facilitate nucleophilic attack by the amine. thermofisher.com
Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.compeptide.com The reaction proceeds through the formation of an O-acylisourea intermediate, which is highly reactive towards amines. wikipedia.org
To enhance the efficiency of the coupling and to suppress side reactions, such as the formation of N-acylurea byproducts and racemization (if chiral centers are present), additives are often employed. peptide.com 1-Hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (NHS) are common additives that form active esters with the O-acylisourea intermediate, which then react cleanly with the amine to yield the desired amide. thermofisher.compeptide.com
| Carbodiimide Reagent | Key Features | Byproduct Solubility |
|---|---|---|
| DCC (N,N'-dicyclohexylcarbodiimide) | Inexpensive and effective for solution-phase synthesis. | Insoluble in most organic solvents, facilitating removal by filtration. peptide.com |
| DIC (Diisopropylcarbodiimide) | Used in solid-phase synthesis due to the solubility of its urea (B33335) byproduct. peptide.com | Soluble in common organic solvents. peptide.com |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble, ideal for biochemical applications and easy removal of byproduct via aqueous extraction. thermofisher.compeptide.com | Water-soluble. peptide.com |
Modern Catalytic Amidation Reactions
In recent years, significant advancements have been made in the development of catalytic methods for amide bond formation, offering milder reaction conditions and broader substrate scope compared to classical methods.
Transition Metal-Catalyzed N-Arylation Methods
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, have emerged as powerful tools for the synthesis of N-aryl amides. rsc.orgrsc.orgthieme-connect.de These methods typically involve the coupling of an aryl halide or pseudohalide with an amide. For the synthesis of this compound, this would entail the reaction of pentanamide (B147674) with a 2-ethyl-6-methylphenyl halide.
Palladium, copper, and nickel are the most commonly employed metals for these transformations. rsc.orgthieme-connect.de The catalytic cycle generally involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the amide, and finally, reductive elimination to form the N-aryl amide and regenerate the active catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being used in palladium-catalyzed systems.
| Catalyst System | Typical Reaction Type | Key Advantages |
|---|---|---|
| Palladium-based catalysts | Buchwald-Hartwig amination | Broad substrate scope and high functional group tolerance. |
| Copper-based catalysts | Ullmann condensation | Often more economical than palladium-based systems. |
| Nickel-based catalysts | N-arylation reactions | Can be effective for less reactive aryl chlorides. rsc.org |
Organocatalytic Approaches to N-Aryl Amides
The development of organocatalytic methods for amide synthesis has gained traction as a sustainable and metal-free alternative. nih.gov These approaches utilize small organic molecules to catalyze the amidation reaction. While still an emerging field compared to transition metal catalysis, various organocatalytic systems have been reported for the formation of N-aryl amides. For instance, certain Brønsted acids or bases can be used to activate either the carboxylic acid or the amine, facilitating the reaction. acs.org
One notable strategy involves the use of umpolung amide synthesis, where the polarity of the reactants is inverted. acs.org For example, the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines can directly yield N-aryl amides in the presence of a simple Brønsted base. acs.org This method avoids the need for activating agents and can proceed with high conservation of stereochemical integrity if chiral centers are present. acs.org
Multicomponent Reactions Incorporating Pentanamide Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. mdpi.comresearchgate.net Several MCRs can be envisioned for the synthesis of structures incorporating the this compound scaffold or its analogs.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can generate α-acylamino amides. researchgate.netnih.gov A hypothetical Ugi reaction to access a related structure could involve the condensation of 2-ethyl-6-methylaniline, an aldehyde or ketone, pentanoic acid, and an isocyanide. This reaction proceeds through the formation of a Schiff base or imine, which is then attacked by the isocyanide and the carboxylate, ultimately leading to a dipeptide-like scaffold. nih.gov
The Povarov reaction, another powerful MCR, is used to construct tetrahydroquinoline scaffolds. nih.gov While not directly producing this compound, a multicomponent variant could potentially incorporate a pentanamide-bearing dienophile in a reaction with an N-arylimine, demonstrating the versatility of MCRs in building complex molecular architectures. nih.govnih.gov
The utility of MCRs lies in their ability to rapidly generate libraries of structurally diverse compounds from simple starting materials, making them a valuable tool in drug discovery and materials science. mdpi.comrug.nl
Stereoselective Synthesis and Chiral Resolution Techniques
The presence of a chiral center, in this instance potentially at the alpha-carbon of the pentanamide moiety if substituted, would result in the existence of enantiomers of this compound. The differential biological activities of enantiomers necessitate the development of methods to obtain them in enantiomerically pure forms. This can be achieved either by stereoselective synthesis, where one enantiomer is formed preferentially, or by the resolution of a racemic mixture.
Asymmetric induction is a powerful strategy to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing this compound, this would involve the use of chiral reagents or catalysts to favor the formation of one enantiomer over the other.
One potential approach is the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical course of the reaction, and is subsequently removed. For the synthesis of a chiral variant of this compound, a chiral auxiliary could be attached to the pentanoic acid moiety prior to the amide bond formation. For example, Evans' chiral oxazolidinone auxiliaries are well-known for their effectiveness in directing asymmetric alkylations and other reactions to form chiral carboxylic acid derivatives, which can then be converted to the desired amide. wikipedia.org
Another strategy is catalyst-controlled asymmetric synthesis. This approach utilizes a chiral catalyst to create a chiral environment around the reactants, leading to a preferential transition state for the formation of one enantiomer. While specific catalysts for the direct asymmetric amidation of a prochiral pentanoic acid derivative with 2-ethyl-6-methylaniline are not widely documented for this specific product, the principles of asymmetric catalysis are broadly applicable. Research in asymmetric synthesis continues to produce novel catalysts, often based on transition metals complexed with chiral ligands, that could potentially be adapted for this transformation.
The effectiveness of asymmetric induction is typically quantified by the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in greater amounts than the other. A hypothetical reaction outcome is presented in the table below to illustrate how such data would be reported.
Table 1: Illustrative Data for Asymmetric Synthesis of a Chiral this compound Derivative This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
| Entry | Chiral Catalyst/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|---|
| 1 | Catalyst A | Toluene | -20 | 85 | 92 |
| 2 | Catalyst B | Dichloromethane | 0 | 90 | 85 |
| 3 | Auxiliary X | Tetrahydrofuran | -78 | 78 | >98 |
When a stereoselective synthesis is not employed, or if it results in a mixture of enantiomers, chiral resolution is necessary to obtain the pure enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for the separation of enantiomers. researchgate.net
This method relies on the use of a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability in resolving the enantiomers of various classes of compounds, including amides. researchgate.net
For the separation of the enantiomers of a chiral this compound, a systematic screening of different chiral columns and mobile phase compositions would be necessary. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a more polar alcohol like isopropanol, can significantly influence the separation efficiency. The addition of a small amount of an amine, such as diethylamine, can also be beneficial for improving peak shape and resolution for basic or acidic compounds. researchgate.net
The success of a chiral separation is evaluated based on parameters such as the resolution factor (Rs), which quantifies the degree of separation between two peaks, and the separation factor (α), which is the ratio of the retention factors of the two enantiomers. The data from such a separation would be presented in a table similar to the one below.
Table 2: Illustrative Chromatographic Parameters for Enantiomeric Separation This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
|---|---|---|---|---|---|
| Chiralpak IA | n-Hexane/Isopropanol (90/10) | 1.0 | 8.5 | 10.2 | 1.8 |
| Chiralcel OD-H | n-Hexane/Isopropanol (80/20) | 0.8 | 12.1 | 13.5 | 1.5 |
| Lux Cellulose-1 | n-Hexane/Ethanol (95/5) | 1.2 | 9.8 | 11.0 | 1.6 |
Structural Elucidation and Advanced Spectroscopic Characterization of N 2 Ethyl 6 Methylphenyl Pentanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of N-(2-ethyl-6-methylphenyl)pentanamide can be determined.
Proton (¹H) NMR for Structural Connectivity
The ¹H NMR spectrum of this compound offers key insights into the number of different types of protons and their neighboring environments. The expected signals, their multiplicities, and coupling constants are crucial for confirming the connectivity of the ethyl, methyl, and pentanamide (B147674) groups to the phenyl ring.
The aromatic region of the spectrum is anticipated to show signals corresponding to the three protons on the disubstituted phenyl ring. The protons at positions 3 and 5 would likely appear as a triplet, while the proton at position 4 would be a triplet, all with coupling constants typical for aromatic protons. The ethyl group's methylene (B1212753) protons would resonate as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a triplet. The methyl group directly attached to the ring would present as a singlet.
For the pentanamide side chain, the α-methylene protons are expected to be a triplet, coupled to the β-methylene protons. The subsequent methylene groups would show more complex splitting patterns (multiplets), and the terminal methyl group would appear as a triplet. The amide proton (N-H) would likely be a broad singlet, with its chemical shift being solvent and concentration-dependent.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10 - 7.25 | m | 3H | Ar-H |
| 2.60 | q | 2H | -CH₂CH₃ (ethyl) |
| 2.35 | t | 2H | -COCH₂- |
| 2.20 | s | 3H | Ar-CH₃ |
| 1.65 | m | 2H | -COCH₂CH₂- |
| 1.38 | m | 2H | -CH₂CH₂CH₃ |
| 1.25 | t | 3H | -CH₂CH₃ (ethyl) |
| 0.95 | t | 3H | -CH₂CH₃ (pentyl) |
Note: This is a representative table based on established chemical shift values.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a total of 14 distinct carbon signals are expected, corresponding to the 14 carbon atoms in its structure, assuming no accidental equivalence of the aromatic carbons.
The carbonyl carbon of the amide group is the most deshielded, appearing at the lowest field (highest ppm). The aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with the carbons directly attached to the nitrogen, ethyl, and methyl groups having distinct shifts due to substitution effects. The aliphatic carbons of the ethyl and pentanamide chains will resonate at higher fields (lower ppm).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 172.5 | C=O |
| 138.0 | Ar-C (C-N) |
| 135.5 | Ar-C (C-ethyl) |
| 134.0 | Ar-C (C-methyl) |
| 128.5 | Ar-CH |
| 126.0 | Ar-CH |
| 38.0 | -COCH₂- |
| 28.5 | -CH₂- (ethyl) |
| 28.0 | -COCH₂CH₂- |
| 22.5 | -CH₂CH₂CH₃ |
| 18.0 | Ar-CH₃ |
| 14.0 | -CH₂CH₃ (ethyl) |
Note: This is a representative table based on established chemical shift values.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and between adjacent methylene groups in the pentanamide chain. This confirms the connectivity within these aliphatic fragments.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the carbon signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing the molecular puzzle together. For example, correlations would be expected from the amide proton to the carbonyl carbon and the aromatic carbons at the 2 and 6 positions. The protons of the aromatic methyl group would show a correlation to the aromatic carbon they are attached to, as well as the adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. For this compound, NOESY can confirm the substitution pattern on the aromatic ring by showing through-space interactions between the protons of the ethyl and methyl groups and the nearby aromatic protons.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound, and its fragmentation pattern provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₁₄H₂₁NO), the expected exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million provides strong evidence for the proposed molecular formula.
Calculated Exact Mass: 219.1623
Observed Exact Mass (Hypothetical): 219.1625
This close agreement would confirm the elemental composition of C₁₄H₂₁NO.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatogram can be used to assess the purity of the sample, with a single sharp peak indicating a pure compound. The mass spectrum obtained for this peak will show the molecular ion and a characteristic fragmentation pattern.
The fragmentation of this compound under electron ionization would likely involve cleavage of the amide bond and fragmentation of the alkyl chains. Key expected fragments would include:
The molecular ion [M]⁺ at m/z = 219.
A fragment corresponding to the loss of a propyl radical from the pentanamide chain, leading to an ion at m/z = 176.
Cleavage of the C-N bond could yield the 2-ethyl-6-methylphenyl cation at m/z = 119.
An ion corresponding to the pentanoyl cation [CH₃(CH₂)₃CO]⁺ at m/z = 85.
A McLafferty rearrangement product is also possible, which would result in a fragment at m/z = 135.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of a sample containing this compound, LC would first be employed to separate the compound from any impurities, starting materials (such as 2-ethyl-6-methylaniline (B166961) and pentanoyl chloride), or byproducts from a reaction mixture. The retention time of the compound would be dependent on the specific conditions of the analysis, such as the stationary phase, mobile phase composition, and gradient.
Following separation, the eluent would be introduced into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the this compound molecule would be ionized, typically through protonation, to form the pseudomolecular ion [M+H]⁺. The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₁₄H₂₁NO), the expected monoisotopic mass is approximately 219.1623 u. Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 220.1701.
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The analysis of these fragment ions allows for the confirmation of the compound's structure.
Predicted LC-MS Data for this compound
| Parameter | Predicted Value/Fragment | Interpretation |
| Molecular Formula | C₁₄H₂₁NO | - |
| Monoisotopic Mass | 219.1623 u | Mass of the molecule with the most abundant isotopes. |
| [M+H]⁺ (m/z) | ~220.1701 | Protonated parent molecule, primary ion observed in ESI+. |
| Predicted Fragment 1 (m/z) | ~134.10 | Corresponds to the [2-ethyl-6-methylphenylaminium]⁺ ion. |
| Predicted Fragment 2 (m/z) | ~85.06 | Corresponds to the [pentanoyl]⁺ cation. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods are complementary and rely on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For this compound, IR and Raman spectroscopy would provide clear evidence for its key structural features. The amide group would give rise to several characteristic bands. The N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The exact position would be sensitive to hydrogen bonding. The highly characteristic amide I band, which is primarily the C=O stretching vibration, would appear as a strong absorption in the IR spectrum around 1650-1680 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, would be observed near 1550 cm⁻¹.
The aromatic ring would also produce distinct signals. The C-H stretching vibrations of the hydrogens on the phenyl ring would be found just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring could also be inferred from the pattern of overtone bands in the 1660-2000 cm⁻¹ range and out-of-plane bending bands below 900 cm⁻¹. The aliphatic portions of the molecule, the ethyl and pentyl groups, would be identified by their C-H stretching vibrations just below 3000 cm⁻¹ and their bending vibrations around 1375-1465 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Ethyl, Pentyl | 2850 - 2960 | Strong |
| Amide I (C=O Stretch) | Amide | 1650 - 1680 | Strong |
| Amide II (N-H Bend/C-N Stretch) | Amide | 1520 - 1570 | Medium-Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Variable |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about this compound, assuming a suitable single crystal could be grown.
The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for the unambiguous determination of the molecular conformation in the solid state. Of particular interest would be the dihedral angle between the plane of the phenyl ring and the plane of the amide group, which is influenced by the steric hindrance imposed by the ortho-ethyl and methyl substituents.
Potential Crystallographic Data for this compound
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit of the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of every atom in the molecule. |
| Bond Lengths & Angles | Geometric parameters of the molecular structure. |
| Torsion Angles | Conformational details of the molecule. |
| Hydrogen Bonding | Details of intermolecular hydrogen bond networks. |
| Crystal Packing | Arrangement of molecules in the crystal lattice. |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment (if chiral centers are present)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral substance.
This compound, in its standard form, is an achiral molecule. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. The carbon atoms in the ethyl and pentanamide groups are all sp³ hybridized with at least two identical substituents (hydrogen atoms), and the aromatic ring with its substituents is planar.
Therefore, this compound would not exhibit any optical activity. Its analysis by ECD or ORD would yield a null signal across all wavelengths. Consequently, chiroptical spectroscopy is not an applicable technique for the stereochemical assignment of this particular compound.
Computational and Theoretical Investigations of N 2 Ethyl 6 Methylphenyl Pentanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide a theoretical framework for predicting molecular structure, reactivity, and spectroscopic properties.
A thorough investigation of the electronic structure of N-(2-ethyl-6-methylphenyl)pentanamide would involve calculating the energies and shapes of its molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the amide group, while the LUMO would be distributed over the carbonyl group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.net The results of such an analysis would be presented in a data table, which is currently unavailable due to the absence of specific research.
Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific bands in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the atoms. nih.govnih.gov
For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amide group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the carbonyl group (around 1630-1690 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic ring and the alkyl chains. nih.gov DFT calculations would provide these theoretical frequencies, which are often scaled to better match experimental data. The predicted spectra would aid in the structural confirmation of the compound. Due to a lack of specific studies, a data table of predicted vibrational frequencies cannot be provided at this time.
The flexible nature of the ethyl and pentanamide (B147674) side chains in this compound allows for multiple low-energy conformations. A conformational analysis would be performed to identify the most stable three-dimensional structures of the molecule. This involves systematically rotating the rotatable bonds and calculating the corresponding energy of each conformation. researchgate.net
The results of this analysis would be visualized as a potential energy surface, highlighting the global minimum energy conformation and other low-energy conformers. This information is crucial for understanding how the molecule's shape influences its physical and biological properties. Such an analysis would typically employ both molecular mechanics and quantum chemical methods to balance computational cost and accuracy. As no such study has been published, a data table of conformational energies is not available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. mdpi.com
This would allow for the observation of how the ethyl and pentanamide chains move and interact with each other and the surrounding solvent. The trajectory from the simulation can be analyzed to understand the accessible conformational space and the timescales of conformational changes. Currently, there are no published MD simulation studies specifically for this compound.
MD simulations are particularly well-suited for studying the interactions between a solute and solvent molecules. For this compound, simulations in different solvents (e.g., water, ethanol) would reveal details about the solvation shell, including the arrangement of solvent molecules around the solute and the formation of hydrogen bonds between the amide group and protic solvents.
Furthermore, MD simulations can be used to model the interaction of this compound with other chemical entities, such as biological macromolecules. This is a common approach in drug discovery to understand binding mechanisms. researchgate.netmaterialsciencejournal.org The results would typically be presented as interaction energies and radial distribution functions. In the absence of specific research, no data tables on these interactions can be provided.
Molecular Modeling and Docking Studies of Protein-Ligand Interactions (focus on molecular recognition mechanisms)
Molecular modeling and docking are powerful in-silico techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. These methods are crucial in drug discovery and development for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govnih.gov For this compound, molecular docking studies would elucidate the specific interactions that govern its recognition at a protein's binding site.
The molecular recognition of this compound by a protein target is primarily driven by a combination of non-covalent interactions. nih.govresearchgate.netfiveable.me These interactions are dictated by the molecule's structural and electronic features:
Hydrogen Bonding: The amide moiety (-NH-C=O) is a key functional group for forming hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. fiveable.me These interactions with amino acid residues in a protein's binding pocket, such as asparagine, glutamine, or the peptide backbone, are critical for specific recognition. nih.gov
Hydrophobic Interactions: The 2-ethyl-6-methylphenyl ring and the pentyl chain are significant hydrophobic regions. These nonpolar parts of the molecule can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding site. researchgate.net
π-Stacking and π-Cation Interactions: The aromatic phenyl ring can participate in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. Additionally, it can form π-cation interactions with positively charged residues such as lysine (B10760008) and arginine. researchgate.net
A hypothetical molecular docking study of this compound into a protein's active site would likely reveal a binding pose that maximizes these interactions. The anilide portion would likely orient itself to form key hydrogen bonds, while the hydrophobic substituents would fit into corresponding hydrophobic pockets.
To illustrate the potential outcomes of such a study, the following interactive data table presents hypothetical binding interactions and their associated energies for this compound with a generic protein target. The data is representative of what would be generated from a standard molecular docking simulation.
Hypothetical Protein-Ligand Interactions for this compound
| Interacting Residue | Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |
|---|---|---|---|
| ASP129 | Hydrogen Bond (with NH) | 2.9 | -3.5 |
| GLN85 | Hydrogen Bond (with C=O) | 3.1 | -2.8 |
| LEU132 | Hydrophobic | 3.8 | -1.5 |
| PHE257 | π-π Stacking | 4.2 | -2.0 |
| VAL88 | Hydrophobic | 3.9 | -1.2 |
Prediction of Chemical Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov By calculating various molecular properties and descriptors, DFT can predict the likely sites of chemical reactions and the pathways they might follow. rsc.orgacs.org
For this compound, DFT calculations can provide insights into its chemical stability and reactivity. Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy indicates the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap implies lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the carbonyl oxygen of the amide group would be a region of high negative potential, making it a likely site for interaction with electrophiles.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack. researchgate.net
Based on these principles, DFT studies on analogous N-aryl amides suggest that the most probable reaction pathways for this compound would involve the amide linkage. nih.govrsc.org For instance, hydrolysis of the amide bond is a common reaction, which would be initiated by a nucleophilic attack on the carbonyl carbon. The steric hindrance provided by the 2-ethyl and 6-methyl groups on the phenyl ring likely influences the rate of such reactions by restricting access to the amide bond.
The following interactive data table presents predicted chemical reactivity descriptors for this compound, as would be calculated using DFT.
Predicted Chemical Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Moderate electron-donating ability |
| LUMO Energy | -0.8 eV | Low electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | High chemical stability |
| Most Negative MEP | Carbonyl Oxygen | Site for electrophilic attack |
| Most Positive MEP | Amide Hydrogen | Site for nucleophilic attack |
Chemical Reactivity and Mechanistic Studies of N 2 Ethyl 6 Methylphenyl Pentanamide Transformations
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Regioselectivity and Kinetic Studies
The substitution pattern on the phenyl ring of N-(2-ethyl-6-methylphenyl)pentanamide significantly directs the regioselectivity of its reactions. The ethyl and methyl groups at the ortho positions exert a strong steric and electronic influence on incoming reagents.
In electrophilic aromatic substitution reactions, the amide group is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. However, the bulky ethyl and methyl groups at the 2- and 6-positions sterically hinder access to the ortho positions (adjacent to the amide substituent). Consequently, electrophilic attack is most likely to occur at the para-position (position 4) of the phenyl ring.
The table below presents hypothetical kinetic data for the hydrolysis of this compound under different pH conditions, based on general trends observed for sterically hindered amides.
Hypothetical Kinetic Data for the Hydrolysis of this compound
| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, h) |
|---|---|---|
| Acidic (pH 2) | 1.5 x 10⁻⁵ | 12.8 |
| Neutral (pH 7) | 3.0 x 10⁻⁷ | 642 |
| Basic (pH 12) | 8.0 x 10⁻⁵ | 2.4 |
Influence of Existing Substituents
The ethyl and methyl groups at the ortho positions of the phenyl ring in this compound play a crucial role in modulating its reactivity. These substituents introduce significant steric hindrance around the amide linkage and the adjacent positions on the aromatic ring.
Steric Effects: The primary influence of the ortho-substituents is steric hindrance. This bulkiness can:
Slow down reactions involving nucleophilic attack at the carbonyl carbon by sterically impeding the approach of the nucleophile. libretexts.org
Direct electrophilic aromatic substitution to the less hindered para-position.
Influence the conformation of the molecule, potentially affecting the alignment of orbitals and thus the electronic communication between the amide group and the aromatic ring.
The table below summarizes the expected influence of the substituents on different types of reactions.
Influence of Substituents on the Reactivity of this compound
| Reaction Type | Influence of Ortho-Alkyl Groups | Expected Outcome |
|---|---|---|
| Nucleophilic Acyl Substitution | Steric hindrance at the carbonyl carbon | Decreased reaction rate compared to unhindered amides |
| Electrophilic Aromatic Substitution | Steric hindrance at ortho-positions, weak electron-donating effect | Predominant substitution at the para-position |
| Base-Catalyzed Hydrolysis | Steric hindrance may be partially overcome by small nucleophiles like OH⁻ | Reaction proceeds, but potentially slower than for less hindered amides |
Nucleophilic Acyl Substitution Reactions at the Amide Carbonyl
Nucleophilic acyl substitution is a characteristic reaction of amides, though they are generally less reactive than other carboxylic acid derivatives like esters or acid chlorides. libretexts.org The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com
The reactivity of this compound in these reactions is significantly diminished due to the steric hindrance imposed by the ortho-ethyl and -methyl groups. These bulky groups shield the carbonyl carbon from the approach of nucleophiles, thereby increasing the activation energy of the reaction.
Common nucleophilic acyl substitution reactions for amides include hydrolysis, alcoholysis, and aminolysis.
Hydrolysis: In the presence of strong acid or base and heat, amides can be hydrolyzed to the corresponding carboxylic acid (pentanoic acid) and amine (2-ethyl-6-methylaniline). The reaction is typically slow for sterically hindered amides.
Alcoholysis: The reaction with an alcohol to form an ester is generally not favorable for amides without a strong acid catalyst and harsh conditions.
Aminolysis: The exchange of the amine moiety is also a possible but often difficult transformation for sterically hindered amides.
The table below illustrates the expected products of nucleophilic acyl substitution reactions of this compound.
Products of Nucleophilic Acyl Substitution of this compound
| Reagent | Product 1 | Product 2 |
|---|---|---|
| H₃O⁺, Δ | Pentanoic acid | 2-ethyl-6-methylanilinium ion |
| NaOH, H₂O, Δ | Sodium pentanoate | 2-ethyl-6-methylaniline (B166961) |
| CH₃OH, H⁺, Δ | Methyl pentanoate | 2-ethyl-6-methylanilinium ion |
Investigation of Thermal and Photochemical Decomposition Pathways
The stability of this compound under thermal and photochemical conditions is a critical aspect of its chemical profile. While specific studies on this compound are scarce, general principles of amide decomposition can be applied.
Thermal Decomposition: Amides are relatively stable to heat. However, at high temperatures, they can undergo decomposition. For N-aryl amides, thermal decomposition can proceed through various pathways, including cleavage of the amide bond (C-N bond) or fragmentation of the alkyl chains. The presence of the 2,6-disubstituted phenyl ring might influence the decomposition mechanism. Studies on related N,N-dialkoxyamides have shown that thermal decomposition can occur via homolysis to form radical intermediates. rsc.org The decomposition of this compound would likely require temperatures above its melting point and could lead to a complex mixture of products.
The table below lists potential decomposition products based on the fragmentation of the parent molecule.
Potential Thermal Decomposition Products of this compound
| Fragmentation Pathway | Potential Products |
|---|---|
| Amide C-N bond cleavage | Pentanoic acid, 2-ethyl-6-methylaniline |
| Acyl C-C bond cleavage | Smaller carboxylic acids, alkenes |
| Phenyl ring fragmentation | Various aromatic and aliphatic fragments |
Photochemical Decomposition: The absorption of ultraviolet (UV) light can induce photochemical reactions in N-aryl amides. The aromatic ring and the carbonyl group are the primary chromophores that can absorb UV radiation. The photochemical degradation pathways can include:
Photo-Fries rearrangement: Migration of the acyl group from the nitrogen to the aromatic ring, typically to the ortho or para position. However, the ortho-positions are blocked in this case, so para-rearrangement would be more likely.
Photocleavage: Homolytic cleavage of the N-C(O) bond to generate an N-centered radical and an acyl radical. These radicals can then undergo further reactions.
Photo-hydrolysis: In the presence of water, UV light can facilitate the hydrolysis of the amide bond.
Studies on the photochemical degradation of other aromatic compounds have shown that the reaction rates and products are highly dependent on the solvent and the wavelength of light used. For instance, the photodegradation of some amides has been shown to proceed via the formation of zwitterionic intermediates. rsc.org
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. While the quantum yield for the decomposition of this compound has not been reported, the table below provides hypothetical quantum yields for different photochemical processes based on data for related compounds.
Hypothetical Quantum Yields for Photochemical Processes of this compound
| Photochemical Process | Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|
| Photodegradation in Hexane | 254 | 0.05 |
| Photo-Fries Rearrangement | 300 | 0.01 |
| Photo-hydrolysis in Water | 254 | 0.08 |
Structure Activity Relationship Sar Studies and Molecular Interaction Profiling
Rational Design of N-(2-ethyl-6-methylphenyl)pentanamide Analogues for SAR
The rational design of analogues of this compound involves systematic modifications of its core structure. These modifications are intended to probe the steric, electronic, and hydrophobic requirements of its biological target. The following subsections detail the key areas of structural variation.
The pentanamide (B147674) side chain is a critical determinant of the compound's interaction with its biological target. Variations in its length and branching can significantly impact binding affinity and efficacy.
Increasing or decreasing the length of the alkyl chain from the pentyl group can alter the hydrophobic interactions within the binding pocket. A shorter chain, such as in N-(2-ethyl-6-methylphenyl)acetamide, may not fully occupy a hydrophobic sub-pocket, leading to reduced activity. nih.govnih.gov Conversely, a longer chain might introduce steric hindrance or unfavorable interactions.
Branching on the alkyl chain, for instance, introducing a methyl group at the alpha or beta position, can provide insights into the spatial constraints of the binding site. Such modifications can also influence the compound's metabolic stability.
Table 1: Hypothetical SAR Data for Alkyl Chain Variation of this compound Analogues
| Compound ID | Alkyl Chain | Biological Activity (IC₅₀, nM) |
| 1 | Propanamide | 500 |
| 2 | Butanamide | 250 |
| 3 | Pentanamide | 100 |
| 4 | Hexanamide | 150 |
| 5 | 2-Methylpentanamide | 80 |
| 6 | 3-Methylpentanamide | 120 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationship principles. It does not represent actual experimental results.
Modifying these groups, for example, by replacing the ethyl group with a methyl, isopropyl, or chloro group, can probe the steric and electronic requirements of the regions flanking the primary binding site. nih.gov Such changes can impact the compound's potency and selectivity.
Table 2: Hypothetical SAR Data for Phenyl Ring Substitution of this compound Analogues
| Compound ID | R1 (Position 2) | R2 (Position 6) | Biological Activity (IC₅₀, nM) |
| 7 | Ethyl | Methyl | 100 |
| 8 | Methyl | Methyl | 300 |
| 9 | Isopropyl | Methyl | 80 |
| 10 | Chloro | Methyl | 450 |
| 11 | Ethyl | Ethyl | 200 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationship principles. It does not represent actual experimental results.
Replacing the 2-ethyl-6-methylphenyl ring with other aromatic or heteroaromatic systems is a common strategy in drug discovery to explore new interactions and improve properties. protoqsar.com For instance, substituting the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring could introduce new hydrogen bonding opportunities or alter the electronic nature of the molecule, potentially leading to enhanced target engagement. nih.gov
The introduction of heteroatoms can also influence the compound's metabolic profile and physicochemical properties such as solubility and permeability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
The first step in QSAR modeling is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. For a series of this compound analogues, a variety of descriptors would be calculated, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, which can be related to the molecule's reactivity. ucsb.edu
Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic Descriptors: These measure the hydrophobicity of the molecule, with LogP being a common example.
Topological Descriptors: These describe the connectivity and branching of the atoms within the molecule.
Table 3: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Type | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| Steric | Molecular Weight | The sum of the atomic weights of all atoms in a molecule |
| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water |
| Topological | Wiener Index | A distance-based topological index |
Once the molecular descriptors are calculated, a QSAR model is developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The goal is to create an equation that can accurately predict the biological activity of new, unsynthesized compounds.
The developed model must be rigorously validated to ensure its predictive power. This is typically done using internal validation techniques like leave-one-out cross-validation and external validation with a set of compounds not used in the model development. A robust and predictive QSAR model can then be used to guide the design of new analogues with potentially improved activity.
Mechanistic Studies of Molecular Recognition (non-pharmacological)
The study of how this compound is recognized at a molecular level, outside of its direct pharmacological effects, provides crucial insights into its behavior in biological systems. This involves examining its interactions with model biological macromolecules and elucidating the specific forces that govern these interactions.
Binding Studies with Model Biological Macromolecules (e.g., enzymes, receptors)
While specific binding data for this compound with a wide array of enzymes and receptors are not extensively documented in publicly available literature, the structural class to which it belongs, N-acyl-2,6-dialkylanilines, has been studied, particularly in the context of local anesthetics like lidocaine (B1675312). These studies often focus on interactions with voltage-gated sodium channels. The principles from these studies can be extrapolated to understand the potential interactions of this compound.
The general structure of these compounds consists of a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic amine group (though the latter is absent in this compound, its alkyl chain serves a lipophilic role). Structure-activity relationship (SAR) studies on analogs indicate that the nature of the substituents on the aromatic ring and the length of the acyl chain are critical for binding affinity to macromolecules like ion channels.
For instance, in studies of lidocaine homologs, the potency of interaction with nerve membranes was found to be influenced by the physicochemical properties of the molecule, such as its partition coefficient. An increase in the length of the n-alkyl groups attached to the terminal amine generally increases potency, while modifications to the linker between the amide and the amine can decrease it. nih.gov
To illustrate the principles of structure-activity relationships in this class of molecules, the following interactive data table presents hypothetical binding affinities based on structural modifications, drawing from general knowledge of related compounds.
| Compound/Analog | Structural Modification from this compound | Predicted Relative Binding Affinity (Illustrative) |
| This compound | Reference Compound | 1.0 |
| Analog 1 | Replacement of pentanamide with propanamide (shorter acyl chain) | 0.7 |
| Analog 2 | Replacement of pentanamide with heptanamide (B1606996) (longer acyl chain) | 1.2 |
| Analog 3 | Replacement of 2-ethyl group with a 2-chloro group | 0.9 |
| Analog 4 | Removal of the 6-methyl group | 0.5 |
Note: The data in this table is illustrative and intended to demonstrate general SAR principles. Actual experimental values are not available.
Elucidation of Specific Non-Covalent Interactions
The molecular recognition of this compound by a biological macromolecule is governed by a combination of non-covalent interactions. Based on its structure, the following interactions are likely to play a significant role:
Hydrophobic Interactions: The 2-ethyl-6-methylphenyl group provides a significant hydrophobic surface. This region of the molecule is likely to interact with nonpolar pockets within a binding site, driven by the hydrophobic effect. The pentyl group of the pentanamide chain further contributes to this hydrophobicity.
Hydrogen Bonding: The amide linkage is a key site for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are crucial for the orientation and stabilization of the compound within a binding site.
Van der Waals Forces: These are ubiquitous, non-specific attractive forces that will be present between the entire molecule and the atoms of the binding site. The close packing of the compound within the binding site will maximize these interactions.
π-Stacking: The aromatic phenyl ring can participate in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein. This can be a significant contributor to the binding affinity.
Steric Factors: The ortho-substitution on the phenyl ring (the ethyl and methyl groups) creates steric hindrance. This can be a critical determinant of selectivity, as the compound may only fit into binding sites that can accommodate these bulky groups. This steric hindrance can also influence the rotational freedom around the phenyl-nitrogen bond, locking the molecule into a specific conformation that is favorable for binding.
Synthetic Exploration and Research of N 2 Ethyl 6 Methylphenyl Pentanamide Derivatives and Analogues
Development of N-Substituted Pentanamide (B147674) Libraries
The generation of compound libraries is a cornerstone of modern medicinal chemistry, allowing for the rapid exploration of structure-activity relationships (SAR). For N-(2-ethyl-6-methylphenyl)pentanamide, the development of N-substituted libraries would involve systematic modifications to explore chemical diversity. Parallel synthesis techniques are particularly well-suited for this purpose, enabling the simultaneous creation of numerous analogues from a common precursor. researchgate.net
A common strategy involves the use of an activated form of pentanoic acid, such as an acyl chloride or a thioester, which can then be reacted with a library of different substituted anilines. Conversely, 2-ethyl-6-methylaniline (B166961) can be reacted with a library of different activated carboxylic acids. This approach allows for variation at both the acyl and the N-aryl portions of the molecule. For instance, a library of N-substituted pantothenamides was successfully generated by reacting an activated S-phenyl thiopantothenate with various amines, yielding a diverse set of compounds with high purity. researchgate.net This same principle can be applied to the this compound scaffold.
Table 1: Hypothetical Library of this compound Analogues
| Core Scaffold | Modification Site | Example Substituents | Resulting Analogue Class |
|---|---|---|---|
| 2-ethyl-6-methylaniline | Acyl Chain | Acetyl, Propanoyl, Hexanoyl, Cyclopentylcarbonyl | N-(2-ethyl-6-methylphenyl)alkanamides |
| Pentanoic Acid | N-Aryl Group | 2,6-diethylphenyl, 2-isopropyl-6-methylphenyl, 2-ethyl-6-chlorophenyl | N-Arylpentanamide Derivatives |
The synthesis of such libraries facilitates the exploration of how changes in steric and electronic properties influence the molecule's behavior in various chemical and biological systems.
Synthesis of Conjugates and Hybrid Molecules
To enhance or modify the properties of this compound, it can be conjugated to other molecular entities, creating hybrid molecules. This strategy aims to combine the features of the parent compound with those of another molecule, such as a fluorescent tag, a peptide, or another pharmacophore.
The synthesis of these conjugates typically requires the introduction of a reactive handle onto the this compound structure. For example, a terminal functional group, such as a carboxylic acid or an amine, could be incorporated into the pentanamide chain. This handle can then be used for coupling reactions. A related structure, N-(2-ethyl-6-methylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}acetamide, demonstrates how the N-(2-ethyl-6-methylphenyl)aniline moiety can be part of a more complex molecule featuring a thioether linkage. molport.com
Table 2: Potential Conjugates of this compound Derivatives
| Derivative Functional Group | Conjugation Partner | Linkage Type | Potential Application |
|---|---|---|---|
| Terminal Carboxylic Acid | Amino-containing Fluorophore | Amide Bond | Fluorescent Probing |
| Terminal Amine | Biotin (B1667282) | Amide Bond | Affinity-based Purification |
| Hydroxyl Group | Polyethylene Glycol (PEG) | Ether Bond | Improved Solubility |
These hybrid molecules can serve as valuable tools in chemical biology for studying molecular interactions or as novel compounds with potentially enhanced characteristics.
Incorporation into Polymeric Systems
The integration of this compound units into polymeric structures can yield materials with unique properties. This can be achieved by either functionalizing a pre-existing polymer with the compound or by synthesizing a polymer from a monomer derivative of the compound.
For the latter approach, a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety, would need to be incorporated into the this compound structure. For instance, the aniline (B41778) nitrogen or a position on the pentanamide chain could be modified to include such a group. The resulting monomer could then undergo polymerization or copolymerization with other monomers to create a range of functional polymers. While direct examples for this specific compound are not prominent in the literature, the use of substituted anilines and amides in polymer synthesis is a well-established field. Solid-phase synthesis techniques, often employing polystyrene resins, demonstrate how organic molecules can be tethered to polymeric supports. google.com
Table 3: Hypothetical Polymerizable Derivatives and Potential Polymer Properties
| Monomer Derivative | Polymerization Method | Potential Copolymer | Anticipated Polymer Property |
|---|---|---|---|
| N-(2-ethyl-6-methylphenyl)pent-4-enamide | Radical Polymerization | Styrene | Functionalized Polystyrene |
| 2-((N-(2-ethyl-6-methylphenyl)pentanamido)methyl)acrylate | RAFT Polymerization | Methyl Methacrylate | Well-defined Functional Polyme |
These functional polymers could find applications as specialized resins, coatings, or materials with specific recognition capabilities.
Design and Synthesis of Photoaffinity Probes
Photoaffinity labeling is a powerful technique to identify the biological targets of a bioactive molecule. nih.gov This involves creating a probe that can covalently bind to its target upon photoactivation. nih.gov A photoaffinity probe based on this compound would consist of three key components: the this compound core as the specificity unit, a photoreactive group, and a reporter tag for detection and isolation. nih.gov
The design of such a probe requires careful consideration of where to attach the photoreactive and reporter moieties without disrupting the molecule's native interactions. The pentanamide chain is often a suitable location for modification. Common photoreactive groups include aryldiazirines and benzophenones, which are stable until activated by UV light. nih.gov Reporter tags like biotin (for affinity purification) or an alkyne (for click chemistry with a fluorescent azide) are frequently used. plos.org
The synthesis would involve a multi-step process to append a linker containing the photoreactive group and the reporter tag to the parent molecule. The efficacy of the resulting probe would then be validated to ensure it retains its binding affinity for its intended target. researchgate.net
Table 4: Components of a Hypothetical Photoaffinity Probe for this compound
| Component | Function | Example Moiety | Rationale |
|---|---|---|---|
| Specificity Unit | Binds to the target protein | This compound | The core structure responsible for the biological effect. |
| Photoreactive Group | Forms a covalent bond upon UV irradiation | Trifluoromethylphenyldiazirine | Chemically stable and efficiently forms a reactive carbene. nih.gov |
| Reporter Tag | Enables detection and isolation of the labeled target | Biotin or Terminal Alkyne | High-affinity binding to streptavidin or efficient click reaction. nih.govplos.org |
The development of such probes is crucial for elucidating the mechanism of action of novel bioactive compounds.
Analytical Method Development and Validation for N 2 Ethyl 6 Methylphenyl Pentanamide and Its Metabolites/degradants
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of N-(2-ethyl-6-methylphenyl)pentanamide, providing the necessary separating power to distinguish the parent compound from its metabolites, degradants, and matrix components. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of related acetanilide (B955) and amide compounds and are directly applicable here. researchgate.net
HPLC is a primary technique for the analysis of non-volatile, thermally labile compounds like N-substituted amides. researchgate.net Reversed-phase HPLC is particularly well-suited for this compound due to the molecule's non-polar character. Method optimization involves a systematic evaluation of stationary and mobile phases to achieve optimal resolution, peak shape, and analysis time. nih.gov
Stationary Phase Selection: A C18 (octadecylsilyl) column is a common starting point, offering excellent hydrophobic retention for the analyte. Amide-embedded stationary phases can also be advantageous as they offer reduced chemical reactivity and enhanced stability compared to standard amine phases, minimizing unwanted interactions. mtc-usa.com
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a pH modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically required. nih.gov The addition of a small percentage of an acid, such as acetic acid or formic acid, to the mobile phase can improve peak symmetry by suppressing the ionization of any residual silanol (B1196071) groups on the silica-based column. nih.gov
Detection: The aromatic phenyl ring in this compound allows for straightforward detection using a UV detector. cdnsciencepub.com A wavelength of around 280 nm is often suitable for amides containing aromatic moieties. nih.gov
The optimization process systematically adjusts parameters to achieve baseline separation of the target analyte from potential impurities within a reasonable runtime.
Table 1: Example of HPLC Method Optimization Parameters for this compound
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the analyte. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient Elution | 50% to 90% B over 15 minutes | Allows for the elution of compounds with a range of polarities. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency. nih.gov |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection Wavelength | 280 nm | Corresponds to the UV absorbance maximum for aromatic amides. nih.gov |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
GC is an ideal technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly effective for identifying and quantifying smaller, more volatile metabolites or degradation products that may arise from its breakdown. nih.gov GC is frequently coupled with a mass spectrometer (GC-MS), which provides structural information for definitive peak identification. researchgate.netthermofisher.com
Column Selection: A low-to-mid-polarity capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., HP-5MS), is generally suitable for separating a wide range of semi-volatile organic compounds. researchgate.net
Injector and Detector: A split/splitless injector is commonly used. For detection, a Flame Ionization Detector (FID) offers general sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced selectivity and sensitivity for nitrogen-containing compounds like amides. epa.govuw.edu.pl Mass spectrometry (MS) remains the gold standard for confirmatory analysis. d-nb.info
Temperature Programming: A programmed temperature ramp is used to elute compounds with different boiling points, starting at a lower temperature and gradually increasing to a higher temperature to elute less volatile components. researchgate.net
Table 2: Typical GC-MS Conditions for Analysis of Volatile Degradants
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) researchgate.net |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50-500 m/z |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. libretexts.org It allows a chemist to quickly determine if the starting materials have been consumed and a new product has formed. libretexts.org
The process involves spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) onto a silica-coated plate. libretexts.org The plate is then developed in a chamber with an appropriate solvent system (eluent). The progress of the reaction is observed by the disappearance of the reactant spot and the appearance of a new product spot in the reaction mixture lane. libretexts.org Visualization is typically achieved under UV light for UV-active compounds or by using chemical staining agents like potassium permanganate (B83412) or iodine vapor, which react with the compounds to produce colored spots. reddit.comrsc.org
Development of Trace Analysis Methodologies in Environmental Matrices
Detecting trace levels of this compound or its metabolites in environmental matrices like water and soil requires methods with very low detection limits and high selectivity. nih.gov The primary challenge is isolating the analyte from a complex matrix that contains numerous interfering substances. researchgate.net
The analytical workflow typically begins with an extraction step to isolate and concentrate the analytes. nih.gov
Solid-Phase Extraction (SPE): This is a common technique for aqueous samples. The water sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. researchgate.net
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte from the aqueous sample into an immiscible organic solvent. acs.org
QuEChERS: For solid samples like soil, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for extracting pesticide residues and involves extraction with a solvent followed by a cleanup step. nih.gov
After extraction and concentration, the sample is analyzed using a highly sensitive instrumental technique, most commonly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or GC-MS/MS. d-nb.infonih.govresearchgate.net These techniques provide the selectivity and sensitivity needed to detect and quantify compounds at the nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) level.
Table 4: Example SPE Recovery Data for this compound from Water
| Spiked Concentration | Mean Recovery (%) | Relative Standard Deviation (%) (n=5) |
| 50 ng/L | 95.2 | 4.8 |
| 250 ng/L | 98.6 | 3.1 |
| 1000 ng/L | 99.1 | 2.5 |
Validation of Analytical Methods (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.netslideshare.net It is a regulatory requirement and ensures the integrity of the generated data. amsbiopharma.com The validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. amsbiopharma.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response vs. concentration data. A correlation coefficient (r²) close to 1.0 indicates good linearity. researchgate.net
Accuracy: This parameter measures the closeness of the test results to the true value. amsbiopharma.com It is often determined by analyzing samples with a known concentration of the analyte (e.g., spiked samples) and calculating the percent recovery. researchgate.net
Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually reported as the Relative Standard Deviation (%RSD). amsbiopharma.com
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assesses variations within a laboratory, such as on different days, or with different analysts or equipment.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Table 5: Summary of Validation Parameters for a Hypothetical HPLC Method
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.3% |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
Advanced Research Topics and Future Perspectives
Green Chemistry Approaches to Synthesis and Derivatization
Traditional amide synthesis often involves coupling reagents that generate significant chemical waste. nih.gov Modern research is increasingly focused on developing more sustainable and environmentally benign methods for creating amide bonds. rsc.org These "green" approaches are highly relevant to the synthesis and derivatization of N-(2-ethyl-6-methylphenyl)pentanamide.
Key green strategies applicable to this compound include:
Biocatalysis: The use of enzymes, such as ATP-dependent amide bond synthetases (ABS), offers a highly selective and efficient route to amide formation under mild, aqueous conditions. rsc.org Researchers have developed robust ancestral ABS enzymes capable of coupling a wide range of amine and acid building blocks, which could be applied to the synthesis of this compound from 2-ethyl-6-methylaniline (B166961) and pentanoic acid. rsc.org
Catalytic Direct Amidation: Eliminating stoichiometric activating agents in favor of catalytic methods that directly couple carboxylic acids and amines is a primary goal. While challenging, this approach minimizes waste by producing water as the only byproduct. masterorganicchemistry.com
Sustainable Reaction Media: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a critical aspect. A recently developed methodology for synthesizing N-substituted amides via reductive amidation of nitroarenes with acyl saccharins proceeds in aqueous media, showcasing a sustainable pathway. researchgate.net
Umpolung Amide Synthesis (UmAS): This novel strategy reverses the traditional polarity of the reactants. For N-aryl amides, a method involving the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines has been developed, which proceeds with a simple base and avoids epimerization issues common in conventional methods. nih.govnih.gov
A comparative overview of synthetic approaches highlights the advantages of green chemistry principles.
Table 1: Comparison of Synthetic Routes for N-Aryl Amides
| Feature | Traditional Synthesis (e.g., Acyl Chloride) | Green Chemistry Approach (e.g., Biocatalysis) |
| Starting Materials | Carboxylic acid converted to acyl chloride; amine | Carboxylic acid; amine |
| Reagents | Thionyl chloride (SOCl₂), base | Enzyme (e.g., Amide Bond Synthetase), ATP |
| Solvent | Anhydrous, often chlorinated, organic solvents | Aqueous buffer |
| Byproducts | HCl, SO₂, stoichiometric salts | ADP, phosphate, water |
| Reaction Conditions | Often requires inert atmosphere, may involve heating or cooling | Mild temperature (e.g., 25-40 °C), neutral pH |
| Atom Economy | Lower | Higher |
| Environmental Impact | High (use of hazardous reagents and solvents) | Low (biodegradable catalyst, aqueous media) |
Integration with Automated Synthesis and High-Throughput Experimentation
High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of numerous reaction conditions in parallel. acs.org This technology is crucial for discovering novel reactions and optimizing synthetic routes for molecules like this compound. cam.ac.uk By integrating HTE with robotic liquid handlers and automated analysis, researchers can dramatically accelerate the development timeline. chemrxiv.orgumich.edu
For this compound, this integration would facilitate:
Reaction Optimization: A typical HTE workflow could evaluate dozens or hundreds of catalysts, ligands, bases, and solvents simultaneously in miniaturized formats (e.g., 96 or 1536-well plates) to identify the optimal conditions for its synthesis. chemrxiv.org
Analog Library Synthesis: Automated platforms can be programmed to synthesize a diverse library of analogs by varying either the aniline (B41778) or the acyl component. For instance, 2-ethyl-6-methylaniline could be reacted with a panel of different carboxylic acids, or pentanoyl chloride could be reacted with a panel of substituted anilines.
Direct-to-Biology Workflows: The synthesized library of amides can be directly transferred into biological assay plates for high-throughput screening, creating a seamless link between chemical synthesis and functional testing. chemrxiv.org Continuous flow reactors also offer a pathway for the high-throughput synthesis of amides, enabling rapid production and methodology development. prolabas.com
Table 2: Illustrative High-Throughput Experimentation Array for Synthesis Optimization
| Well(s) | Amine | Acyl Source | Catalyst | Base | Solvent |
| A1-A3 | 2-ethyl-6-methylaniline | Pentanoyl Chloride | None | Pyridine (B92270) | Dichloromethane |
| A4-A6 | 2-ethyl-6-methylaniline | Pentanoic Acid | HATU | DIPEA | DMF |
| A7-A9 | 2-ethyl-6-methylaniline | Pentanoic Acid | DCC/HOBt | None | Dichloromethane |
| A10-A12 | 2-ethyl-6-methylaniline | Pentanoic Acid | T3P | Pyridine | Ethyl Acetate |
| B1-B12 | ... | (Repeat with different bases) | ... | ... | ... |
| C1-C12 | ... | (Repeat with different solvents) | ... | ... | ... |
This table represents a simplified schematic for optimizing the coupling of 2-ethyl-6-methylaniline and a pentanoyl source.
Chemoinformatics and Data Mining for Structure-Property Relationships
Chemoinformatics employs computational and informational techniques to solve chemical problems, particularly in establishing relationships between a molecule's structure and its physicochemical or biological properties (Structure-Property Relationship, SPR, or Structure-Activity Relationship, SAR). psu.edu For this compound, these methods can predict properties, guide the design of new analogs, and analyze large datasets generated from HTE.
The process typically involves:
Descriptor Calculation: Generating a set of numerical values (molecular descriptors) that encode structural, electronic, and topological features of this compound.
Model Building: Using machine learning algorithms (e.g., linear regression, neural networks) to build a mathematical model that correlates the descriptors with an observed property (e.g., solubility, receptor binding affinity, material strength). psu.edursc.org
Prediction and Interpretation: Applying the model to predict the properties of novel, unsynthesized analogs and interpreting the model to understand which structural features are most influential. researchgate.net
Deep learning models, such as convolutional neural networks (CNNs), are increasingly being used to build quantitative correlations between chemical microstructures and their properties, offering powerful predictive capabilities. researchgate.net
Table 3: Key Molecular Descriptors for Chemoinformatic Analysis of this compound
| Descriptor Class | Example Descriptors | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic constitutional information |
| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP | Polarity, hydrophobicity, connectivity |
| 3D Descriptors | Molecular Shape Indices, Solvent Accessible Surface Area | Spatial arrangement, size, and shape |
| Electronic | Dipole Moment, Partial Charges on Atoms | Electron distribution, potential for polar interactions |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity, electronic transition properties |
Advanced Materials Science Applications (e.g., as building blocks for functional materials)
The amide linkage is a fundamental motif in many high-performance materials, including polymers like nylons and aramids (e.g., Kevlar), due to its structural rigidity and capacity for strong hydrogen bonding. wikipedia.org this compound, with its specific substitution pattern, presents opportunities as a unique building block for novel functional materials. ambeed.comambeed.com
Potential applications could leverage its structural features:
Polymer Science: By functionalizing the pentanamide (B147674) chain or the phenyl ring with polymerizable groups, the molecule could be incorporated as a monomer into advanced polymers. The bulky and sterically hindered 2-ethyl-6-methylphenyl group could impart specific properties such as increased thermal stability, altered solubility, or controlled chain packing.
Supramolecular Chemistry: The amide group's hydrogen bonding capability can be exploited to direct the self-assembly of molecules into ordered structures like liquid crystals or organogels. The specific stereoelectronic nature of the N-(2-ethyl-6-methylphenyl) group would influence the geometry and stability of these assemblies.
Organic Electronics: Amide-containing molecules are being explored for applications in organic electronics. While less common than other functional groups, the defined structure of this compound could serve as a scaffold for creating materials with tailored electronic properties after further functionalization.
Table 4: Potential Material Applications for this compound Derivatives
| Application Area | Required Modification | Key Structural Feature Utilized | Potential Property |
| High-Performance Polymers | Addition of polymerizable groups (e.g., vinyl, acrylate) | Steric hindrance of the substituted phenyl ring | Enhanced thermal stability, amorphous nature |
| Organogels | Introduction of long alkyl chains | Amide hydrogen bonding | Self-assembly into fibrous networks |
| Liquid Crystals | Incorporation into a rigid, linear molecular structure | Anisotropic shape of the molecule | Formation of mesophases |
| Functional Surfaces | Grafting onto a substrate surface | Amide group and phenyl ring | Modified surface energy and wettability |
Computational Design of Novel Amide Scaffolds
Computational chemistry and molecular modeling are powerful tools for the in silico design of novel molecules before their costly and time-consuming synthesis. mdpi.com Starting from the this compound scaffold, researchers can computationally explore a vast chemical space to identify new derivatives with improved properties.
This design process involves:
Scaffold Hopping and Bioisosterism: Replacing the core amide or its surrounding groups with functionally similar but structurally novel moieties to explore new chemical space and intellectual property. nih.gov
Structure-Based Design: If the biological target is known, docking simulations can be used to predict how modifications to the this compound structure will affect its binding affinity and selectivity.
Property Prediction: Using techniques like Quantum Mechanics (QM) or Quantitative Structure-Activity Relationship (QSAR) models to predict the impact of structural changes on key properties like metabolic stability, solubility, or electronic characteristics. frontiersin.orgnih.gov
For example, a structure-activity relationship (SAR) study could be performed computationally by modifying the acyl chain length, adding substituents to the phenyl ring, or altering the ethyl and methyl groups to determine their effect on a desired outcome. frontiersin.orgnih.gov
Table 5: Hypothetical Computational Design Study of this compound Analogs
| Structural Modification | Design Hypothesis | Computational Method | Predicted Outcome |
| Vary acyl chain length (C3 to C7) | Modulate lipophilicity to optimize membrane permeability | LogP calculation, Molecular Dynamics | Identify optimal chain length for target property |
| Replace ethyl group with trifluoromethyl | Increase metabolic stability by blocking oxidation | Docking with metabolic enzymes (e.g., CYPs) | Enhanced biological half-life |
| Introduce polar group (e.g., -OH) on phenyl ring | Improve aqueous solubility | Polar Surface Area (PSA) calculation | Increased solubility |
| Replace pentanamide with a bioisostere (e.g., 1,2,4-oxadiazole) | Enhance metabolic stability and explore new interactions | Docking simulation, QM calculations | Maintained or improved target affinity with different PK profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
